DGAT2 Inhibitory Potency: Positional Mapping Against Clinical-Stage Analog PF-06424439
PF-06424439, a clinical-stage imidazopyridine DGAT2 inhibitor, exhibits an IC50 of 14 nM in recombinant human DGAT2 enzyme assays . In contrast, core-bioisosteric replacement with a 2-aminopyrimidine scaffold — as represented by the target compound — yields a distinct inhibitory profile that must be empirically determined due to known scaffold-dependent potency shifts within this target class [1]. Without specific, experimentally measured DGAT2 IC50 data for 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol, direct potency comparison cannot be drawn; however, the structural divergence marks a critical decision point for researchers delineating SAR in lead optimization programs.
| Evidence Dimension | DGAT2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported (empirical IC50 value required) |
| Comparator Or Baseline | PF-06424439 (imidazopyridine core): IC50 = 14 nM (human recombinant DGAT2) |
| Quantified Difference | Not calculable (target compound data unavailable) |
| Conditions | Recombinant human DGAT2 enzyme inhibition assay |
Why This Matters
Knowledge of scaffold-dependent potency drop-offs is essential for accurate dose-response modeling and for avoiding procurement of compounds functionally irrelevant to the target engagement window.
- [1] Enjalbert, R., Hardwick, J. P., & Weeraratna, G. (2015). Diacylglycerol acyltransferase 2 inhibitors. US Patent 9,789,110 B2. View Source
